![molecular formula C15H17NO4S2 B6495109 methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941936-08-9](/img/structure/B6495109.png)

methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

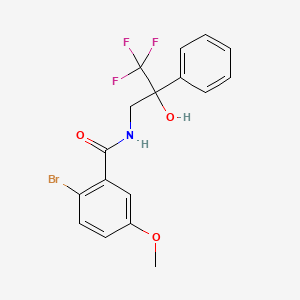

“Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate” is an organic compound. It is also known as “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”. It is a white crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .

Molecular Structure Analysis

The molecular formula of this compound is C6H7NO4S2, and it has a molecular weight of 221.25 . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfamoyl functional group attached to the thiophene ring .

Physical And Chemical Properties Analysis

This compound has a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . It has a refractive index of 1.579 .

Scientific Research Applications

- Anti-inflammatory Agents : MATC derivatives may serve as potential anti-inflammatory drugs due to their structural resemblance to known anti-inflammatory compounds .

- Anticancer Properties : Researchers have explored thiophene derivatives for their anticancer activity. MATC could be a lead compound in this context, warranting further investigation .

- Antimicrobial Activity : MATC-based molecules might exhibit antimicrobial effects, making them relevant for combating infections .

- Cardiovascular Health : Some thiophene derivatives, including MATC, have shown anti-atherosclerotic properties, which could be beneficial for cardiovascular health .

Material Science and Organic Electronics

Thiophene derivatives play a crucial role in material science and organic electronics:

- Organic Semiconductors : MATC-based compounds contribute to the development of organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) .

- Organic Light-Emitting Diodes (OLEDs) : The incorporation of thiophene moieties, including MATC, enhances the performance of OLEDs by improving charge transport and light emission .

Industrial Chemistry and Corrosion Inhibition

MATC derivatives can be useful in industrial applications:

- Corrosion Inhibitors : Thiophene derivatives, including MATC, are employed as corrosion inhibitors in various industries . Their ability to protect metal surfaces from corrosion makes them valuable.

Synthetic Chemistry and Intermediates

MATC serves as a key intermediate in organic synthesis:

- Dyes and Pesticides : MATC is essential for the synthesis of dyes and pesticides, contributing to various industrial processes .

Metal Complexes and Light-Harvesting Characteristics

MATC derivatives can form robust metal complexes with light-harvesting properties:

Safety and Hazards

This compound is an organic compound and should be handled with care. It should be avoided from contact with skin and eyes, and inhalation of its vapors should be prevented. When using it, relevant safety procedures should be followed, and appropriate personal protective equipment, such as gloves and protective eyewear, should be worn .

Future Directions

Thiophene derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes of this compound with more effective pharmacological activity.

Mechanism of Action

Target of Action

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that is primarily used as a reagent or intermediate in organic synthesis reactions

Mode of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Its molecular weight is 42956, and it has a logP value of 61467, indicating its lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known to be exceptionally mild and tolerant of various functional groups . .

properties

IUPAC Name |

methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)16-22(18,19)13-8-9-21-14(13)15(17)20-3/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZKVFXSOADPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)

![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)

![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)

![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)

![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)

![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)

![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)

![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)